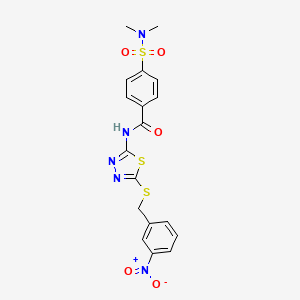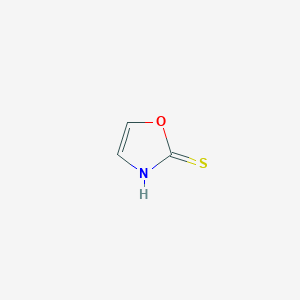
N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide, also known as CNNA, is a compound that has been extensively studied for its potential therapeutic applications. CNNA is a member of the 2-arylthioacetamide family of compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Chemical Reactivity and Formation Studies
N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide, due to its unique chemical structure, has been studied in various chemical reactivity and formation contexts. For instance, Evans and Dellinger (2005) investigated the oxidative thermal degradation of 2-chlorophenol, which is structurally related to this compound. Their study highlighted the formation of naphthalene and chloronaphthalene at high temperatures, which are relevant to understanding the thermal stability and degradation pathways of related compounds (Evans & Dellinger, 2005).
Synthesis and Characterization
The synthesis and characterization of compounds structurally similar to this compound have been extensively studied. Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, demonstrating the potential for generating a variety of chemically related compounds with potential applications in various scientific fields (Özer et al., 2009).
Applications in Solar Cell Technology
In the field of solar cell technology, the derivatives of naphthalene, a core component of this compound, have been explored. Sharma et al. (2016) studied the incorporation of perylene diimide with naphthalene diimide in polymer solar cells, demonstrating how the modification of naphthalene derivatives can significantly impact the efficiency and performance of solar cells (Sharma et al., 2016).
Medicinal and Molecular Switching Applications
The potential medicinal applications of naphthalene diimides, a key component of this compound, have also been a subject of interest. Kobaisi et al. (2016) reviewed developments in naphthalene diimides, highlighting their application in molecular switching devices, ion-channels, and potential medicinal applications, including interactions with DNA (Kobaisi et al., 2016).
Environmental and Material Sciences
In environmental science, the study of compounds related to this compound has been focused on understanding their reactivity and potential environmental impact. Cooke and Labes (1994) investigated the thermal decomposition of chlorophenol, a structurally related compound, which is crucial for understanding the environmental behavior of these compounds (Cooke & Labes, 1994).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such asdihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
Based on the structure and function of similar compounds, it can be hypothesized that it might interact with its target enzyme, inhibiting its function and leading to disruption of essential biochemical processes .
Biochemical Pathways
If it indeed targets dhfr as suggested, it would affect thefolic acid pathway , leading to a disruption in DNA synthesis and cell replication .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with metabolism often involving hydroxylation and conjugation processes . The excretion of these compounds is typically through the renal system .
Result of Action
If it inhibits dhfr, it could lead to a decrease in dna synthesis and cell replication, potentially leading to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide. Factors such as pH, temperature, and presence of other compounds can affect its stability and activity . Additionally, the compound’s bioavailability and efficacy can be influenced by the characteristics of the biological system it is introduced to, including the presence of binding proteins and the state of the target cells .
properties
IUPAC Name |
N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS/c19-15-6-8-16(9-7-15)20-18(21)12-22-17-10-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEDMIWGPBWXJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321945-88-4 |
Source


|
| Record name | N-(4-chlorophenyl)-2-(naphthalen-2-ylsulfanyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2397976.png)
![(Z)-3-(((4-methoxybenzyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397980.png)

![N-(3,5-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397983.png)
![Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2397984.png)


![N-(4-methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)




![1,7-dimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397998.png)
